molecular formula C22H27N3O4 B2909444 N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954003-57-7

N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2909444
CAS No.: 954003-57-7
M. Wt: 397.475
InChI Key: MEQCHCGDNSDOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic small molecule provided for research and development purposes. It is supplied with a documented CAS Number of 954025-47-9 . The compound has a molecular formula of C22H27N3O4 and a molecular weight of 397.47 g/mol . Its structure integrates an oxalamide core, a 2-methoxy-5-methylphenyl group, and a 2-phenylmorpholino ethyl chain, making it a candidate for exploration in various biochemical and pharmacological studies . Researchers may investigate this molecule based on its structural features, which are characteristic of compounds studied in receptor binding and signal transduction pathways. Please consult the safety data sheet prior to use. This product is labeled with the signal word "Danger" and carries hazard statements H302, H319, H372, and H410 . It is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-8-9-19(28-2)18(14-16)24-22(27)21(26)23-10-11-25-12-13-29-20(15-25)17-6-4-3-5-7-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQCHCGDNSDOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, a compound with the CAS number 954092-66-1, is of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H25N3O5
  • Molecular Weight : 411.5 g/mol
  • SMILES Notation : COc1ccc(C)cc1NC(=O)C(=O)NCC(=O)N1CCOC(c2ccccc2)C1
PropertyValue
Molecular FormulaC22H25N3O5
Molecular Weight411.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that this compound may interact with various biological targets, potentially modulating pathways involved in inflammation and cellular signaling. The oxalamide moiety is known for its ability to influence enzyme activity and receptor interactions, which could contribute to its therapeutic effects.

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of similar oxalamide derivatives. These compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar effects. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that compounds with similar structures can activate the Nrf2 pathway, leading to increased expression of antioxidant genes. This activation may help mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis; inhibits cancer cell growth
NeuroprotectiveActivates Nrf2 pathway; reduces oxidative stress

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced oxidative stress. Behavioral tests showed enhanced memory retention and reduced markers of neuronal damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among oxalamide derivatives lie in their aromatic and heterocyclic substituents, which influence physicochemical properties and biological activity:

Compound Name Key Substituents Molecular Formula Molecular Weight Application/Notes References
N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide 2-methoxy-5-methylphenyl; 2-phenylmorpholinoethyl Not explicitly provided (estimated: ~C22H25N3O4) ~414.5 (based on CAS 1049374-98-2) Flavoring/pharmaceutical candidate
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-dimethoxybenzyl; pyridin-2-yl ethyl C19H21N3O4 355.4 Umami flavoring agent (Savorymyx® UM33)
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 4234) 2-methoxy-4-methylbenzyl; 5-methylpyridin-2-yl ethyl C20H23N3O4 369.4 Flavoring agent
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide 2-fluorophenylpiperazinyl; 2-methoxy-5-methylphenyl C18H22FN5O3 414.5 Pharmacological candidate
N1-(5-methylisoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide 5-methylisoxazolyl; 2-phenylmorpholinoethyl C18H22N4O4 358.4 Experimental compound

Metabolic Stability and Pathways

  • Resistance to Amide Hydrolysis: Oxalamides like No. 1768 and the target compound exhibit rapid metabolism in rat hepatocytes but lack amide hydrolysis products, suggesting structural resistance to enzymatic cleavage at the oxalamide bond .
  • Oxidation vs. Hydrolysis: Substituents influence metabolic routes. For example, N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) undergoes ester hydrolysis, while oxalamides primarily undergo oxidation of alkyl/aromatic side chains .

Toxicological Profiles

  • NOEL Values: No. 1768 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): 100 mg/kg bw/day (rat, 93-day study) . Related compounds (e.g., No. 1769, 1770): Assigned the same NOEL due to structural similarities, suggesting comparable safety margins for the target compound .
  • Morpholino vs.

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